molecular formula C5H13N3O B068293 1-(2-Hydroxypropyl)-1-methylguanidine CAS No. 176370-13-1

1-(2-Hydroxypropyl)-1-methylguanidine

Cat. No.: B068293
CAS No.: 176370-13-1
M. Wt: 131.18 g/mol
InChI Key: RRPGJSFYYOETDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxypropyl)-1-methylguanidine is a guanidine derivative characterized by a hydroxypropyl substituent at the N1 position and a methyl group at the N1' position. Creatinol phosphate, for instance, is a cardiotonic agent with a phosphated hydroxyethyl group, highlighting the pharmacological relevance of hydroxylated alkylguanidines .

Properties

CAS No.

176370-13-1

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

1-(2-hydroxypropyl)-1-methylguanidine

InChI

InChI=1S/C5H13N3O/c1-4(9)3-8(2)5(6)7/h4,9H,3H2,1-2H3,(H3,6,7)

InChI Key

RRPGJSFYYOETDT-UHFFFAOYSA-N

SMILES

CC(CN(C)C(=N)N)O

Canonical SMILES

CC(CN(C)C(=N)N)O

Synonyms

Guanidine, N-(2-hydroxypropyl)-N-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural and Functional Group Variations

The key structural differences among guanidine derivatives lie in their alkyl/functional substituents, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name Substituents Molecular Formula CAS Number Key Applications/Properties
1-(2-Hydroxypropyl)-1-methylguanidine N1: 2-hydroxypropyl; N1': methyl C₅H₁₃N₃O Not explicitly listed Limited data; inferred stability from hydroxyl group
Creatinol phosphate N1: 2-hydroxyethyl; N1': methyl; phosphate ester C₄H₁₂N₃O₅P 6903-79-3 Cardiotonic agent; stabilizes cardiac cells
1-Methylguanidine N1: methyl C₂H₇N₃ 471-29-4 Model compound for gas-phase basicity studies; pKa ~13.5
1-Propylguanidine N1: propyl C₄H₁₁N₃ Not available Used computationally as a proxy for 1-methylguanidine due to structural similarity
1-(3-Methoxypropyl)guanidine N1: 3-methoxypropyl C₅H₁₃N₃O 100056-66-4 Industrial use; high toxicity (requires strict PPE)

Physicochemical Properties

  • Basicity : 1-Methylguanidine exhibits a gas-phase basicity of ~216 kcal/mol, serving as a benchmark for substituted guanidines. The hydroxypropyl group in 1-(2-Hydroxypropyl)-1-methylguanidine may reduce basicity due to electron-withdrawing effects, whereas methoxypropyl substituents (as in 1-(3-Methoxypropyl)guanidine) could enhance solubility without significantly altering basicity .
  • Solubility: Hydroxyl groups (e.g., in Creatinol phosphate) improve aqueous solubility, critical for drug delivery. Methoxypropyl derivatives likely exhibit moderate organic solubility .

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